molecular formula C12H17NO2 B14176540 N-Ethyl-N-(3-methylbenzoyl)ethanamine N-oxide CAS No. 856684-50-9

N-Ethyl-N-(3-methylbenzoyl)ethanamine N-oxide

Cat. No.: B14176540
CAS No.: 856684-50-9
M. Wt: 207.27 g/mol
InChI Key: FSSPCGZMVVLVRS-UHFFFAOYSA-N
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Description

N-Ethyl-N-(3-methylbenzoyl)ethanamine N-oxide is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group, a 3-methylbenzoyl group, and an ethanamine N-oxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(3-methylbenzoyl)ethanamine N-oxide typically involves the reaction of N-ethyl-N-(3-methylbenzoyl)ethanamine with an oxidizing agent. Common oxidizing agents used in this reaction include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The choice of oxidizing agent and solvent can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(3-methylbenzoyl)ethanamine N-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the N-oxide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as halides, thiols, and amines

Major Products Formed

    Oxidation: Higher oxidized derivatives

    Reduction: N-Ethyl-N-(3-methylbenzoyl)ethanamine

    Substitution: Substituted ethanamine derivatives

Scientific Research Applications

N-Ethyl-N-(3-methylbenzoyl)ethanamine N-oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(3-methylbenzoyl)ethanamine N-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the activity of these targets. The compound may also interact with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-N-(3-methylbenzoyl)ethanamine
  • N-Ethyl-N-(4-methylbenzoyl)ethanamine
  • N-Ethyl-N-(3-chlorobenzoyl)ethanamine

Uniqueness

N-Ethyl-N-(3-methylbenzoyl)ethanamine N-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

856684-50-9

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-ethyl-N-(3-methylbenzoyl)ethanamine oxide

InChI

InChI=1S/C12H17NO2/c1-4-13(15,5-2)12(14)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3

InChI Key

FSSPCGZMVVLVRS-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(C(=O)C1=CC=CC(=C1)C)[O-]

Origin of Product

United States

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